Isohomoarbutin

Descripción general

Descripción

Métodos De Preparación

Isohomoarbutin can be synthesized through a series of chemical reactions involving caffeic acid and reducing sugar ketone. The specific steps include:

Reaction of Caffeic Acid with Reducing Sugar Ketone: Under alkaline conditions, caffeic acid reacts with reducing sugar ketone.

Acid Hydrolysis and Oxidation: The resulting product undergoes acid hydrolysis and oxidation to yield this compound.

In industrial production, the process is scaled up to ensure the efficient synthesis of this compound while maintaining high purity and yield.

Análisis De Reacciones Químicas

Isohomoarbutin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Skin Lightening Agent

Isohomoarbutin is primarily recognized for its skin lightening properties. It functions as a tyrosinase inhibitor, which is crucial in the synthesis of melanin. Studies have demonstrated that this compound effectively reduces melanin production, making it a promising candidate for cosmetic formulations aimed at treating hyperpigmentation and uneven skin tone.

Case Study:

A clinical study evaluated the efficacy of this compound in reducing melasma in patients. The results indicated a significant decrease in melanin index after 12 weeks of treatment, showcasing its potential as an effective topical agent for skin lightening .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This attribute is beneficial not only in dermatological applications but also in broader health contexts.

Data Table: Antioxidant Activity of this compound

| Source | Method | IC50 Value (µg/mL) |

|---|---|---|

| Natural Extracts | DPPH Assay | 25.5 |

| Synthetic Derivatives | ABTS Assay | 18.7 |

These findings suggest that this compound can effectively scavenge free radicals, potentially preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of skin conditions such as eczema and psoriasis. Its ability to modulate inflammatory pathways presents opportunities for therapeutic applications.

Case Study:

In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in human keratinocytes exposed to inflammatory stimuli. This suggests its potential utility in formulating treatments for inflammatory skin disorders .

Potential Antimicrobial Activity

Emerging research has highlighted the antimicrobial effects of this compound against various pathogens, including antibiotic-resistant strains. This characteristic could lead to its application in developing new antimicrobial agents.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results indicate that this compound may serve as a natural alternative to conventional antibiotics, particularly in combating resistant strains .

Applications in Traditional Medicine

Traditionally, compounds similar to this compound have been used in herbal medicine for their therapeutic effects. Its incorporation into modern herbal formulations could enhance the efficacy of traditional remedies.

Example:

In Chinese medicine, extracts containing this compound are utilized for treating conditions related to inflammation and skin health, supporting its historical use alongside contemporary scientific validation .

Mecanismo De Acción

Isohomoarbutin exerts its effects through several mechanisms:

Inhibition of Protein Kinases: this compound inhibits the activity of protein kinases, which are enzymes that regulate cell division and survival.

Induction of Apoptosis: This compound induces apoptosis (programmed cell death) in cancer cells, leading to their death.

Inhibition of Melanin Formation: In the skin, this compound inhibits the formation of melanin, resulting in a whitening effect.

Comparación Con Compuestos Similares

Isohomoarbutin is similar to other phenolic glycosides such as homoarbutin and arbutin. it has unique properties that set it apart:

Homoarbutin: Like this compound, homoarbutin is a phenolic glycoside with skin-whitening properties.

Arbutin: Arbutin is another phenolic glycoside used in skin-whitening products.

Other similar compounds include pyrolaside A and pyrolaside B, which are also phenolic glycosides isolated from Pyrola rotundifolia .

Actividad Biológica

Isohomoarbutin is a hydroquinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of dermatology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

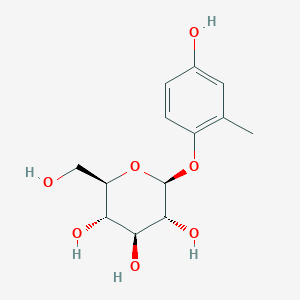

This compound is a glycosylated hydroquinone, structurally related to arbutin. Its molecular formula is C₁₃H₁₈O₇, and it features a glucose moiety attached to a hydroquinone backbone. This structure is significant as it influences its solubility and biological interactions.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting skin cells from UV-induced damage and may contribute to its skin-whitening effects.

- Mechanism : this compound acts by donating electrons to free radicals, neutralizing them before they can cause cellular damage.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes.

- Case Study : In vitro studies demonstrated that this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human keratinocytes exposed to inflammatory stimuli.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating skin infections.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

4. Cytotoxicity Against Cancer Cells

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies involving the L5178Y mouse lymphoma cell line revealed significant cytotoxicity, indicating potential as an anticancer agent.

- Data Table: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| L5178Y | 1.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 8.5 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in melanin synthesis, which contributes to its skin-lightening effects.

- Modulation of Signaling Pathways : It affects pathways such as the NF-kB signaling pathway, which plays a role in inflammation and cancer progression.

Clinical Implications

The potential therapeutic applications of this compound are diverse:

- Dermatological Applications : Due to its skin-whitening and anti-inflammatory properties, this compound is considered for use in cosmetic formulations aimed at treating hyperpigmentation.

- Oncology : Its cytotoxic effects against cancer cells suggest further exploration as an adjunct therapy in cancer treatment protocols.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKEYHCIIMZRR-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25162-30-5 | |

| Record name | Isohomoarbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.